N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide
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Overview
Description
AFUB7AICA 7’-azaindole isomer: is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a byproduct in the synthesis of AFUB7AICA and is primarily used for research and forensic applications . The compound has a molecular formula of C25H26FN3O and a molecular weight of 403.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFUB7AICA 7’-azaindole isomer involves the functionalization of the 7-azaindole template. Advances in metal-catalyzed chemistry have supported the development of novel and effective methods for the functionalization of 7-azaindoles . The synthetic routes typically involve metal-catalyzed cross-coupling and C–H bond functionalization reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
AFUB7AICA 7’-azaindole isomer undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
The functionalization of 7-azaindoles, including AFUB7AICA 7’-azaindole isomer, often involves the use of metal catalysts and specific reagents tailored to the desired reaction. For example, metal-catalyzed cross-coupling reactions are common .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being performed.
Scientific Research Applications
AFUB7AICA 7’-azaindole isomer is used in various scientific research applications, including:
- Chemistry : As an analytical reference standard for mass spectrometry and other analytical techniques .
- Biology : In studies related to synthetic cannabinoids and their biological effects .
- Medicine : Potential applications in drug discovery and development due to its structural similarity to pharmacologically active compounds .
- Industry : Used in forensic chemistry and toxicology for the identification and analysis of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of AFUB7AICA 7’-azaindole isomer involves its interaction with specific molecular targets and pathways. . This interaction can influence various physiological processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- AFUB7AICA : The parent compound from which AFUB7AICA 7’-azaindole isomer is derived .
- 4-chloro-7-azaindole-3-carbaldehyde
- 5-chloro-7-azaindole-3-carbaldehyde
Uniqueness
AFUB7AICA 7’-azaindole isomer is unique due to its specific structural configuration and its role as a byproduct in the synthesis of AFUB7AICA. Its structural similarity to known synthetic cannabinoids makes it valuable for research and forensic applications .
Properties
Molecular Formula |
C25H26FN3O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H26FN3O/c26-20-5-3-16(4-6-20)15-29-7-1-2-21-22(14-27-23(21)29)24(30)28-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,14,17-19H,8-13,15H2,(H,28,30) |
InChI Key |
UFMMUJKRURNXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN=C5C4=CC=CN5CC6=CC=C(C=C6)F |
Origin of Product |
United States |
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